molecular formula C10H11Cl3F3N B2976490 3-(2,6-Dichlorophenyl)-1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride CAS No. 2155852-34-7

3-(2,6-Dichlorophenyl)-1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride

Cat. No.: B2976490
CAS No.: 2155852-34-7
M. Wt: 308.55
InChI Key: FFZCHXYBLITYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group attached to a trifluoromethylated amine, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dichlorobenzene as the starting material.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through various techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

  • Reduction Products: Reduction reactions often result in the formation of amines.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the dichlorophenyl group contributes to its binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Similar in structure but lacks the trifluoromethyl group.

  • 3-(2,6-Dichlorophenyl)-2-iminothiazolidines: Contains a thiazolidine ring instead of the amine group.

Uniqueness: The presence of the trifluoromethyl group in 3-(2,6-Dichlorophenyl)-1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2F3N.ClH/c1-9(16,10(13,14)15)5-6-7(11)3-2-4-8(6)12;/h2-4H,5,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZCHXYBLITYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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